The synthesis of MDMB-FUBICA metabolite 3 can be approached through various methods, primarily involving the metabolic transformation of the parent compound. In vitro studies have shown that human liver microsomes can effectively convert MDMB-FUBICA into its metabolites, including metabolite 3. The process typically involves incubating the parent compound with liver microsomes in a controlled environment, allowing for enzymatic reactions that yield various metabolites .
MDMB-FUBICA metabolite 3 has a molecular formula of and a molecular weight of approximately g/mol. The structure features an indole ring system, which is characteristic of many synthetic cannabinoids.
MDMB-FUBICA metabolite 3 undergoes several chemical transformations during its synthesis and metabolism. The primary reactions include:
These reactions are facilitated by cytochrome P450 enzymes present in the liver, which play a crucial role in drug metabolism .
The mechanism of action for MDMB-FUBICA metabolite 3 involves its interaction with cannabinoid receptors within the endocannabinoid system. Specifically, it acts as an agonist at both CB1 and CB2 receptors, leading to effects similar to those observed with natural cannabinoids.
MDMB-FUBICA metabolite 3 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties further.
MDMB-FUBICA metabolite 3 serves several important roles in scientific research:
Synthetic Cannabinoid Receptor Agonists (SCRAs) represent a class of novel psychoactive substances designed to interact with the human endocannabinoid system. Unlike natural phytocannabinoids (e.g., Δ9-THC from Cannabis sativa), SCRAs are entirely laboratory-synthesized compounds that typically exhibit higher potency and efficacy at cannabinoid receptors CB1R and CB2R. Their structural diversity arises from clandestine chemistry efforts aimed at circumventing legal restrictions while maximizing psychoactive effects [1] [6]. SCRAs commonly feature:
Table 1: Structural Classification of Major SCRAs
Structural Class | Core Backbone | Representative Analogs |
---|---|---|
Indole-3-carboxamides | Indole | MDMB-FUBICA, JWH-018 |
Indazole-3-carboxamides | Indazole | 5F-MDMB-PINACA, AB-FUBINACA |
Naphthoylindoles | Naphthalene | JWH-122, AM-2201 |
These compounds often function as full agonists at CB1R, unlike the partial agonism of Δ9-THC, leading to exaggerated pharmacological responses [3] [6].
Metabolites of SCRAs play critical roles in understanding intoxication and detection windows. MDMB-FUBICA metabolite 3 exemplifies hydrolytic metabolites formed through:
Pharmacologically, metabolites like MDMB-FUBICA metabolite 3 (CAS 2693397-46-3) typically exhibit reduced receptor affinity compared to parent compounds. Studies demonstrate that while MDMB-FUBICA shows nanomolar affinity for CB1R, its acid metabolites lack significant receptor binding [4] [7]. Analytically, these metabolites serve as essential biomarkers due to:
Table 2: Key Characteristics of SCRA Metabolites
Property | Parent SCRA | Acid Metabolites |
---|---|---|
Plasma stability | Hours | Days/weeks |
CB1R affinity (IC50) | 0.5-10 nM | >1000 nM |
Primary detection matrix | Blood (acute) | Blood/urine (post-acute) |
MDMB-FUBICA (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate) emerged in European drug markets circa 2015, with initial detections reported by Swedish authorities [5]. Its metabolites, particularly MDMB-FUBICA metabolite 3, gained forensic significance due to:
Analytical identification relies on:
Table 3: Timeline of MDMB-FUBICA Metabolite Forensic Documentation
Year | Jurisdiction | Analytical Context |
---|---|---|
2015 | Sweden | First identification via LC-QTOF-MS |
2017 | United States | Detection in e-liquids (GC-MS confirmation) |
2021 | Global | Stability studies in blood specimens |
The metabolite’s emergence parallels regulatory actions, including scheduling under the UK Class B and Swedish NpSG controls [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3